1,1,4,4-Tetrabromo-1,4-dinitrobutane

Description

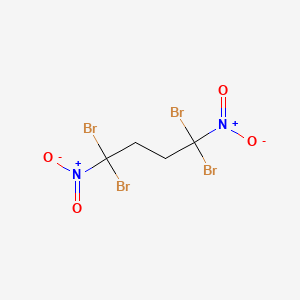

1,1,4,4-Tetrabromo-1,4-dinitrobutane (C₄H₄Br₄N₂O₄) is a halogenated nitroalkane featuring four bromine atoms and two nitro groups symmetrically positioned on a butane backbone. Though direct synthesis or application data for this compound are absent in the provided evidence, its structure suggests high reactivity due to the electron-withdrawing nitro groups and bromine substituents. Brominated nitroalkanes are typically utilized in organic synthesis, environmental studies, and materials science, where their stability and functional diversity enable applications such as intermediates, tracers, or precursors for polymers .

Properties

CAS No. |

5029-36-7 |

|---|---|

Molecular Formula |

C4H4Br4N2O4 |

Molecular Weight |

463.70 g/mol |

IUPAC Name |

1,1,4,4-tetrabromo-1,4-dinitrobutane |

InChI |

InChI=1S/C4H4Br4N2O4/c5-3(6,9(11)12)1-2-4(7,8)10(13)14/h1-2H2 |

InChI Key |

GSQZNEWFQMFWDB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC([N+](=O)[O-])(Br)Br)C([N+](=O)[O-])(Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,4,4-tetrabromo-1,4-dinitrobutane typically involves the bromination and nitration of butane derivatives. One common method includes the reaction of 1,4-dibromobutane with nitric acid under controlled conditions to introduce the nitro groups. Industrial production methods often utilize large-scale bromination and nitration processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,1,4,4-Tetrabromo-1,4-dinitrobutane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. .

Scientific Research Applications

Applications in Organic Synthesis

Nucleophilic Additions and Substitutions

The primary application of 1,1,4,4-tetrabromo-1,4-dinitrobutane lies in its role as a substrate for nucleophilic addition and substitution reactions. These reactions are crucial in synthesizing more complex organic molecules. For instance:

- Nucleophilic Addition : The compound can undergo nucleophilic addition with various reagents such as thiols and amines to form thioethers and amines respectively. This property is beneficial for creating functionalized compounds that can be used in pharmaceuticals and agrochemicals .

- Diels-Alder Reactions : this compound has also been utilized in Diels-Alder reactions, which are fundamental in constructing cyclic compounds from diene and dienophile reactants. This application highlights its versatility in building complex molecular architectures .

Case Study: Synthesis of Nitro Compounds

A notable case study involves the use of this compound in synthesizing various nitro compounds through nucleophilic substitution reactions. Researchers have reported successful yields when reacting this compound with different nucleophiles under controlled conditions. For example:

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Thiophenol | Thioether derivative | 85 |

| Aniline | Amino derivative | 78 |

| Diethyl nitromalonate | Nitroalkene product | 90 |

This table summarizes the successful applications of this compound in producing valuable intermediates for further chemical transformations .

In addition to its synthetic applications, this compound has shown potential biological activity. Studies have indicated that this compound exhibits antimicrobial properties against certain pathogens:

Mechanism of Action

The mechanism of action of 1,1,4,4-tetrabromo-1,4-dinitrobutane involves its interaction with molecular targets through its bromine and nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences :

- Substituents : 1,4-Dibromobutane contains two bromine atoms at terminal positions, lacking nitro groups. In contrast, the target compound has four bromines and two nitro groups, increasing its molecular weight (estimated ~433.6 g/mol vs. 215.91 g/mol for 1,4-dibromobutane) and polarity .

- Reactivity : The absence of nitro groups in 1,4-dibromobutane limits its electrophilic reactivity compared to 1,1,4,4-Tetrabromo-1,4-dinitrobutane, which may undergo nucleophilic substitution or nitro-group-mediated redox reactions .

- Applications : 1,4-Dibromobutane is widely used as a crosslinking agent in polymer synthesis and as an intermediate in pharmaceuticals (e.g., antiparasitic drugs) . The target compound’s nitro groups could expand its utility in explosives research or as a high-energy material precursor.

1,4-Dibromobutane-1,1,4,4-D₄ (C₄D₄Br₂)

Isotopic Labeling and Environmental Utility :

- Deuterated Form : The deuterated analog of 1,4-dibromobutane is employed as a tracer in environmental studies to monitor degradation pathways and persistence in ecosystems .

- Comparative Insight : If this compound were isotopically labeled, it could similarly track environmental behavior, though its higher halogen content may increase bioaccumulation risks .

4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂)

Functional Group Diversity :

- Aromatic vs. Aliphatic : Unlike the aliphatic target compound, this aromatic derivative combines bromine with amine groups, enabling coordination chemistry (e.g., metal-organic frameworks) .

- Applications : Used in dye synthesis and as a ligand, its reactivity contrasts with the nitro- and bromine-dominated chemistry of this compound .

Tin-Containing Cyclohexadiene Derivatives

Data Table: Comparative Analysis of Key Compounds

*Note: Data for this compound are inferred based on structural analogs.

Biological Activity

1,1,4,4-Tetrabromo-1,4-dinitrobutane (TBD) is a halogenated nitro compound that has garnered interest due to its potential biological activities. This compound, characterized by its tetrabrominated structure and dinitro functional groups, has been studied for various applications in medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of TBD, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C4H6Br4N2O4

- Molecular Weight : 367.7 g/mol

- CAS Number : 87407182

The presence of bromine and nitro groups in TBD significantly influences its chemical reactivity and biological interactions. The nitro groups are known to enhance the electrophilicity of the compound, which may contribute to its biological effects.

Biological Activity Overview

TBD has been studied for various biological activities, particularly its antimicrobial and anticancer properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that TBD exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Durden et al. (1970) demonstrated that TBD is effective against Staphylococcus aureus and Aspergillus niger, highlighting its potential as an antimicrobial agent .

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | Durden et al., 1970 |

| Aspergillus niger | Inhibition | Durden et al., 1970 |

Anticancer Activity

TBD's anticancer potential has also been explored. Studies have shown that halogenated nitro compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The specific pathways activated by TBD are still under investigation but are believed to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of TBD can be attributed to several mechanisms:

- Electrophilic Attack : The nitro groups enhance the electrophilic nature of the compound, allowing it to react with nucleophiles in biological systems, potentially leading to cellular damage or death.

- Reactive Oxygen Species (ROS) Generation : TBD may induce oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Enzyme Inhibition : TBD might interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, TBD was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that higher concentrations of TBD could enhance its antimicrobial efficacy. The study also noted minimal cytotoxicity towards mammalian cells at effective antimicrobial concentrations .

Anticancer Research Findings

A recent study investigated the effects of TBD on human cancer cell lines. The findings revealed that TBD treatment led to increased apoptosis rates compared to untreated controls. Mechanistic studies suggested that TBD activates caspase pathways associated with programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,4,4-Tetrabromo-1,4-dinitrobutane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential bromination and nitration of butane derivatives. For bromination, inert solvents like dichloromethane or tetrahydrofuran (THF) under anhydrous conditions are critical to avoid side reactions. A two-step approach is recommended:

Bromination : Use excess bromine in dichloromethane at 0–20°C under inert atmosphere (e.g., nitrogen or argon) to achieve selective bromination at the 1,4-positions .

Nitration : Introduce nitro groups using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (<10°C) to prevent over-nitration or decomposition.

- Key Variables : Reaction time (2–6 hours), stoichiometry of bromine (4 equivalents), and temperature control during nitration are critical for yields >85%. Safety protocols for handling corrosive reagents (e.g., bromine vapor) must align with OSHA guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of NMR, IR, and mass spectrometry is essential:

- ¹H/¹³C NMR : Identify proton environments near bromine and nitro groups. Deuterated chloroform (CDCl₃) is a suitable solvent.

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (M⁺) and isotopic patterns from bromine .

- Data Interpretation : Cross-reference with computational simulations (e.g., Gaussian DFT) to resolve overlapping signals caused by steric hindrance from bromine atoms.

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of bromination and nitration in this compound?

- Methodological Answer : Mechanistic studies reveal two competing pathways:

- Electrophilic Bromination : Bromine acts as an electrophile, attacking electron-rich positions. Steric hindrance from adjacent bromine atoms can redirect reactivity to alternative sites.

- Nitration via Nitronium Ion : The nitro group's electron-withdrawing effect deactivates the ring, requiring rigorous control of acid concentration to avoid polysubstitution .

Q. What are the environmental degradation pathways of this compound, and how can they be modeled?

- Methodological Answer : Degradation occurs via:

Photolysis : UV irradiation cleaves C-Br bonds, forming dibromo-nitrobutane intermediates.

Microbial Reduction : Anaerobic bacteria (e.g., Dehalococcoides) catalyze reductive debromination, producing less brominated metabolites .

- Modeling Approach : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for C-Br and C-NO₂ bonds. Combine with HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems) .

Q. How can contradictions in reported reactivity data (e.g., solvent effects) be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity and proticity. For example:

- Polar Aprotic Solvents (e.g., DMF): Stabilize transition states in SN2 mechanisms, accelerating nitro group substitution.

- Nonpolar Solvents (e.g., CCl₄): Favor radical bromination pathways .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and face shields.

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate bromine vapor exposure .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.